REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([OH:6])[CH2:5][CH2:4]1.[CH3:7][C:8]([CH3:13])([CH3:12])[CH2:9][CH:10]=O.[S-:14][C:15]#[N:16].[K+].II>C(#N)C>[C:8]([C:9]1[S:14][C:15](=[NH:16])[N:1]([CH2:2][C:3]2([OH:6])[CH2:5][CH2:4]2)[CH:10]=1)([CH3:13])([CH3:12])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCC1(CC1)O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(C)C
|
Name
|
potassium thiocyanate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CC1(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11 mmol | |
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |